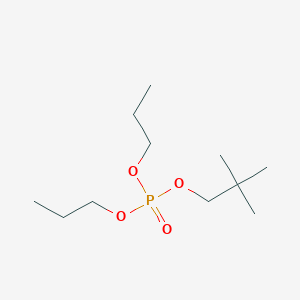

2,2-Dimethylpropyl dipropyl phosphate

Descripción

2,2-Dimethylpropyl dipropyl phosphate is an organophosphate compound with a unique structure that includes a phosphate group bonded to a 2,2-dimethylpropyl group and two propyl groups

Propiedades

Número CAS |

646450-41-1 |

|---|---|

Fórmula molecular |

C11H25O4P |

Peso molecular |

252.29 g/mol |

Nombre IUPAC |

2,2-dimethylpropyl dipropyl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-6-8-13-16(12,14-9-7-2)15-10-11(3,4)5/h6-10H2,1-5H3 |

Clave InChI |

FKRQIAWCWOOTGS-UHFFFAOYSA-N |

SMILES canónico |

CCCOP(=O)(OCCC)OCC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropyl dipropyl phosphate typically involves the reaction of 2,2-dimethylpropanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then reacted with propanol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus oxychloride and the potential hazards associated with organophosphate compounds.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethylpropyl dipropyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphates.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticidal Properties

One of the prominent applications of 2,2-Dimethylpropyl dipropyl phosphate is in pest control. It has been noted for its effectiveness as a pesticide with a favorable toxicity profile. The compound exhibits significant insecticidal activity while maintaining low toxicity to mammals, making it suitable for use in environments where human or animal exposure is likely, such as greenhouses and residential gardens .

Formulation and Effectiveness

Research indicates that this compound can be formulated with emulsifying agents to enhance its dispersal in aqueous solutions, thereby increasing its efficacy against various pests. Its unique properties allow for its application in confined spaces without posing significant health risks to humans or animals .

Industrial Applications

Flame Retardant Additive

2,2-Dimethylpropyl dipropyl phosphate is also utilized as a flame retardant additive in polymers. Organophosphorus compounds containing phosphorus-carbon bonds are increasingly being developed for this purpose due to their thermal stability and effectiveness in reducing flammability in materials .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrolytic Stability | Excellent |

| Application Area | Flame retardants in polymers |

Material Science

Polymer Synthesis

In material science, 2,2-Dimethylpropyl dipropyl phosphate serves as a precursor for synthesizing various polymeric materials. Its bifunctional nature allows it to act as a crosslinking agent in the production of superabsorbent polymers (SAPs), which have applications in agriculture and hygiene products .

Research Findings on Polymer Applications

Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical properties and hydrophilicity, making them suitable for diverse applications ranging from agricultural films to personal care products.

Case Studies

Several case studies illustrate the practical applications of 2,2-Dimethylpropyl dipropyl phosphate:

-

Case Study 1: Greenhouse Pest Management

In a controlled greenhouse environment, the application of 2,2-Dimethylpropyl dipropyl phosphate resulted in a significant reduction of pest populations without adverse effects on beneficial insects or plants. This study highlighted the compound's role in integrated pest management strategies. -

Case Study 2: Fire Retardant Properties

A comparative analysis was conducted on various flame retardants used in construction materials. The inclusion of 2,2-Dimethylpropyl dipropyl phosphate demonstrated superior performance in delaying ignition times and reducing smoke production compared to traditional flame retardants.

Mecanismo De Acción

The mechanism of action of 2,2-dimethylpropyl dipropyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of acetylcholinesterase inhibition, where the compound can prevent the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter.

Comparación Con Compuestos Similares

Diisopropyl fluorophosphate (DFP): Another organophosphate with similar enzyme inhibitory properties.

Tris(1,1,3-tribromo-2,2-dimethylpropyl) phosphate: Used as a flame retardant with a different structural configuration.

Uniqueness: 2,2-Dimethylpropyl dipropyl phosphate is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other organophosphates. Its combination of 2,2-dimethylpropyl and dipropyl groups provides a balance of steric and electronic effects that influence its chemical behavior and applications.

Actividad Biológica

2,2-Dimethylpropyl dipropyl phosphate (DMDPP) is an organophosphate compound with potential applications in various fields, including agriculture and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy. This article reviews the available literature on DMDPP, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDPP is characterized by its two propyl phosphate groups attached to a dimethylpropyl backbone. Its molecular formula is C₉H₂₁O₄P, and it exhibits properties typical of organophosphates, including potential neurotoxic effects due to its interaction with acetylcholinesterase.

DMDPP acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The consequences can include:

- Neurotoxicity : Symptoms such as muscle twitching, respiratory distress, and convulsions.

- Endocrine Disruption : Potential interference with hormonal signaling due to structural similarities with natural hormones.

In Vitro Studies

In vitro studies have demonstrated that DMDPP exhibits significant inhibitory activity against AChE. For instance, a study reported an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) indicating potent AChE inhibition comparable to other well-known organophosphates .

Case Study 1: Neurotoxic Effects

A comprehensive study evaluated the neurotoxic effects of DMDPP on neuronal cell lines. The results indicated that exposure led to increased intracellular calcium levels and oxidative stress markers, which are indicative of neurotoxic pathways. The study concluded that DMDPP could pose significant risks to neuronal health .

Case Study 2: Endocrine Activity

Research examining the endocrine-disrupting potential of DMDPP found that it could mimic estrogenic activity in vitro. This was assessed using human breast cancer cell lines where DMDPP induced cell proliferation at concentrations similar to those observed with known endocrine disruptors .

Data Tables

| Study | Biological Activity | IC₅₀ (µM) | Remarks |

|---|---|---|---|

| Study 1 | AChE Inhibition | 0.15 | Comparable to other organophosphates |

| Study 2 | Estrogenic Activity | 1.0 | Induces proliferation in breast cancer cells |

Q & A

Q. Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₅O₄P | |

| Molecular Weight | 252.29 g/mol | |

| logP (Predicted) | ~2.5 | |

| ³¹P NMR Shift | δ 0.8–1.2 ppm | |

| Thermal Decomposition Temp | >200°C (onset) |

Q. Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to mitigate side reactions.

- Analysis : Combine NMR and LC-MS/MS for robust impurity profiling.

- Biological Studies : Use computational models to pre-screen membrane interaction potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.